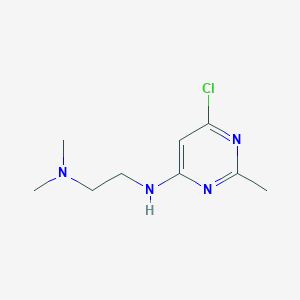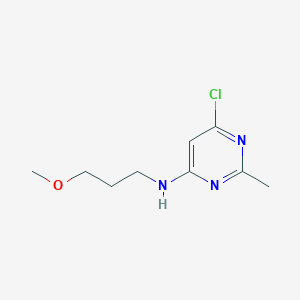
6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-Chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine involves the reaction of 6-chloropyrazin-2-amine with 3-methoxypropylamine under specific conditions. The process is carried out in a solvent such as ethanol, and the reaction is catalyzed by a base such as potassium carbonate.Molecular Structure Analysis
The 6-chloro-N-(3-methoxypropyl)nicotinamide molecule contains a total of 28 bond(s). There are 15 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 ether(s) (aliphatic), and 1 Pyridine(s) .Chemical Reactions Analysis
The compound is highly reactive towards nucleophiles due to the presence of a chloro group on the pyrimidine ring.Physical And Chemical Properties Analysis
6-Chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine is a white powder. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and acetone. Its melting point is reported to be between 111°C and 113°C. It is a stable compound and shows no decomposition or degradation when stored at room temperature.Aplicaciones Científicas De Investigación
Ring Transformations and Nucleophilic Reactions
- Ring Transformations in Heterocyclic Compounds : Research on heterocyclic halogeno compounds with nucleophiles has demonstrated ring transformations leading to the formation of 2-amino compounds and rearrangements involving meta-rearrangement and conversions. These transformations are pivotal in synthesizing various pyrimidine derivatives, which could be applied to the synthesis or functionalization of compounds like 6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine (Hertog, Plas, Pieterse, & Streef, 2010).
Molecular Docking and Spectroscopy
- Molecular Docking and Spectroscopic Analysis : Detailed studies on similar pyrimidine derivatives involving DFT, molecular docking, and spectroscopic analyses (FT-IR, FT-Raman, NMR) have been conducted. These studies are essential for understanding the molecular structure, stability, and potential biological activity of chemical compounds. Such analyses provide insights into the chemical activity, charge distribution, and biological affinity of pyrimidine derivatives, which could be relevant for applications in medicinal chemistry and material science (Aayisha et al., 2019).
Synthesis and Biological Activity
- Synthesis and Antituberculous Activity : The synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines from related pyrimidine compounds has shown pronounced antituberculous effects. This underscores the potential for developing new therapeutic agents from pyrimidine derivatives through chemical modifications (Erkin & Krutikov, 2007).
Crystal and Molecular Structures
- Crystal and Molecular Structure Analysis : The determination of crystal and molecular structures of benzyl-substituted pyrimidine compounds through X-ray crystallography has been instrumental in understanding the conformational properties and intermolecular interactions. This information is vital for designing compounds with desired physical and chemical properties (Odell, McCluskey, Failes, & Tiekink, 2007).
Hydrogen Bonding and Non-covalent Interactions
- Non-covalent Interactions Study : Investigations on non-covalent interactions in pyrimidine derivatives have highlighted the significance of hydrogen bonds, van der Waals interactions, and steric effects in determining the stability and reactivity of these compounds. Such studies are fundamental in the development of new materials and pharmaceuticals (Zhang et al., 2018).
Safety and Hazards
The safety data sheet for 6-Chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, and vomiting should not be induced .
Propiedades
IUPAC Name |
6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-7-12-8(10)6-9(13-7)11-4-3-5-14-2/h6H,3-5H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHYRAHFUAGCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1467448.png)
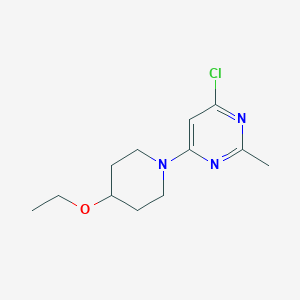
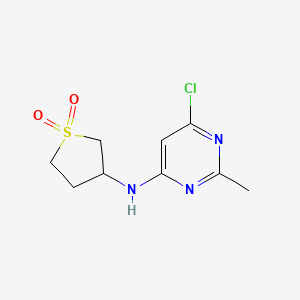



![Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate](/img/structure/B1467455.png)
![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467456.png)

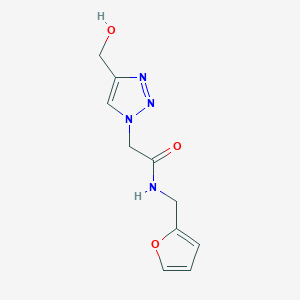
![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467459.png)
![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467460.png)

